4-(2-Aminoanilino)pyridine-d4
Description
Significance of Isotopic Labeling in Advanced Chemical and Biological Research
Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org In this process, specific atoms within a molecule are replaced by their isotopes, which are variants of an element that have the same number of protons but a different number of neutrons. wikipedia.orgstudysmarter.co.uk This substitution creates a "labeled" compound that is chemically almost identical to its unlabeled counterpart but can be detected and traced due to the isotope's unique properties. creative-proteomics.comtaylorandfrancis.com
The technique is a cornerstone of various scientific fields, providing invaluable insights into complex biological and chemical processes. studysmarter.co.uksymeres.com Researchers use isotopic labeling to understand molecular transformations, elucidate reaction mechanisms, and study the metabolism and distribution of substances within living organisms. wikipedia.orgcreative-proteomics.com The isotopes used can be stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes such as tritium (B154650) (³H). wikipedia.orgsymeres.com Stable isotopes are particularly favored for long-term studies due to their safety and persistence, while radioactive isotopes are useful for imaging and short-term tracing. studysmarter.co.uk
Role of Deuterium Labeling in Mechanistic Elucidation and Analytical Methodologies
Deuterium (D or ²H), a stable isotope of hydrogen, is a powerful and widely used tool in chemical research. symeres.comacademie-sciences.fr Its application is broadly centered on two key areas: clarifying reaction mechanisms and enhancing analytical methods. academie-sciences.frnih.gov
Mechanistic Elucidation: The replacement of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). symeres.com Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond in a rate-determining step will proceed more slowly. researchgate.netchemrxiv.org By observing this change in reaction speed, chemists can deduce the specific steps involved in a reaction mechanism. academie-sciences.frrsc.org This approach is crucial for fundamental research and for optimizing chemical syntheses. nih.gov
Analytical Methodologies: In analytical chemistry, particularly in studies involving mass spectrometry (MS), deuterated compounds are invaluable as internal standards. researchgate.netacs.orgnih.gov When analyzing complex mixtures, such as biological samples, an internal standard is a known quantity of a compound added to a sample to aid in the quantification of a substance of interest. rsc.orgmdpi.com Deuterated compounds are ideal for this purpose because they have a slightly higher mass than their non-deuterated counterparts, making them easily distinguishable by a mass spectrometer. rsc.org However, they behave almost identically during sample preparation and chromatographic separation, which ensures high accuracy and precision in quantitative analyses, such as those required for drug metabolism and pharmacokinetic (DMPK) studies. symeres.comacs.orgnih.gov
Overview of Deuterated 4-(2-Aminoanilino)pyridine (B28482) as a Research Scaffold
4-(2-Aminoanilino)pyridine-d4 is the deuterated analogue of 4-(2-Aminoanilino)pyridine. pharmaffiliates.com The parent compound is a derivative of aminopyridine, a class of heterocyclic compounds with a wide range of biological and pharmacological properties that are of significant interest in medicinal chemistry. rsc.orgnih.gov Specifically, 4-(2-Aminoanilino)pyridine serves as a chemical intermediate in the synthesis of various other molecules, including the antipsychotic drug Timiperone and certain cyclooxygenase-2 inhibitors. pharmaffiliates.comlookchem.com
The deuterated form, this compound, is primarily produced for use in research. scbt.com Given the established roles of deuterium labeling, its main applications are as a stable isotope-labeled internal standard for the quantitative analysis of 4-(2-Aminoanilino)pyridine or its metabolites via mass spectrometry. researchgate.netacs.orgnih.gov It may also be used in metabolic studies to investigate the biotransformation of drugs or drug candidates that are synthesized from the 4-(2-aminoanilino)pyridine scaffold. nih.gov The incorporation of deuterium at specific sites can help researchers track metabolic pathways and improve the pharmacokinetic profiles of novel therapeutic agents. nih.gov
Below are the key chemical properties for this compound and its non-deuterated parent compound.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1189459-85-5 | pharmaffiliates.com |
| Molecular Formula | C₁₁H₇D₄N₃ | pharmaffiliates.comscbt.com |
| Molecular Weight | 189.25 g/mol | pharmaffiliates.comscbt.com |
Table 2: Properties of 4-(2-Aminoanilino)pyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 65053-26-1 | lookchem.com |
| Molecular Formula | C₁₁H₁₁N₃ | lookchem.comchemsrc.com |
| Molecular Weight | 185.228 g/mol | lookchem.com |
| Density | 1.226 g/cm³ | lookchem.comchemsrc.com |
| Boiling Point | 359 °C at 760 mmHg | lookchem.comchemsrc.com |
| Melting Point | 173.5 °C | lookchem.com |
| Flash Point | 170.9 °C | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetradeuterio-2-N-pyridin-4-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQNOGGIOMQNA-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)NC2=CC=NC=C2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Characterization Techniques for Deuterated Anilinopyridines
Spectroscopic Analysis for Structural Elucidation and Deuterium (B1214612) Distribution
Spectroscopic methods are indispensable for confirming the molecular structure and determining the extent and location of deuterium incorporation in 4-(2-Aminoanilino)pyridine-d4.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Site Specificity
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for verifying the structural integrity and determining the specific sites of deuterium labeling. rsc.orgrsc.org Deuterium (²H) NMR spectroscopy, in particular, provides direct evidence of the deuterium atoms within the molecule. numberanalytics.com
The analysis of coupling patterns in ¹H NMR can also be informative. The n+1 rule, which describes the splitting of a proton signal due to neighboring protons, would show alterations upon deuteration. libretexts.org For example, a signal that is a doublet in the parent compound due to coupling with a single adjacent proton would become a singlet in the deuterated analogue if that adjacent proton is replaced by deuterium.
Deuterium NMR has been effectively used to study the spatial distribution and alignment of molecules in various media, which can be relevant for understanding the behavior of deuterated compounds in different environments. nih.gov The technique is sensitive to the local molecular environment and dynamics. numberanalytics.com
Vibrational Spectroscopy (IR and Raman) for Isotopic Signatures
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution and serves as a valuable tool for confirming deuteration. nih.gov The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the molecule. libretexts.org
Specifically, the stretching frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, C-D, N-D, and O-D stretching vibrations will appear at significantly lower frequencies (lower wavenumbers) compared to their C-H, N-H, and O-H counterparts. libretexts.orgajchem-a.com This isotopic shift provides a clear signature of deuteration. For example, the N-H stretching vibrations in amino groups typically appear in the range of 3300-3500 cm⁻¹, whereas N-D stretches would be expected at lower frequencies. core.ac.uk
Raman spectroscopy offers complementary information to IR spectroscopy. nih.govsemi.ac.cn In the case of pyridine (B92270) and its derivatives, Raman spectra have been used to study adsorption and interactions at electrode surfaces, demonstrating the technique's sensitivity to the molecular environment. semi.ac.cnresearchgate.net For this compound, changes in the Raman bands corresponding to the pyridine ring and aniline (B41778) moieties upon deuteration would provide further confirmation of isotopic substitution.
Computational methods can be employed to predict the vibrational spectra of both the deuterated and non-deuterated compounds, aiding in the assignment of experimental bands. nih.govnih.gov Theoretical calculations for similar molecules, like 2-aminopyridine, have shown good agreement with experimental IR and Raman data.
Mass Spectrometry for Molecular Mass Confirmation and Isotopic Purity
Mass spectrometry (MS) is a fundamental technique for confirming the molecular mass of this compound and assessing its isotopic purity. rsc.orgnih.gov High-resolution mass spectrometry (HR-MS) is particularly powerful as it can accurately determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the differentiation between the deuterated compound and its non-deuterated counterpart. nih.govresearchgate.net
The nominal mass of unlabeled 4-(2-Aminoanilino)pyridine (B28482) is 185.23 g/mol . lgcstandards.com For the d4 isotopologue, the expected molecular weight would increase by approximately 4 Da. Electrospray ionization (ESI) is a soft ionization technique commonly used for such analyses, often coupled with HR-MS to provide high accuracy and sensitivity. nih.govresearchgate.net
The isotopic purity of a deuterated compound can be calculated by analyzing the relative abundance of the ion signals corresponding to different isotopologues (e.g., d0, d1, d2, d3, d4). rsc.orgnih.gov This allows for the quantification of the desired deuterated species as well as any partially deuterated or non-deuterated impurities. rsc.org Time-of-flight (TOF) mass analyzers are often used due to their high resolution, which enables the separation of isotopic peaks. researchgate.net Tandem mass spectrometry (MS/MS) can provide additional structural information by fragmenting the molecular ion and analyzing the resulting daughter ions, which can sometimes help to confirm the location of the deuterium labels. nih.govresearchgate.net
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Isotopologue | Expected m/z [M+H]⁺ | Observed Relative Abundance (%) |
| d0 (unlabeled) | 186.1026 | 0.2 |
| d1 | 187.1089 | 0.5 |
| d2 | 188.1152 | 1.3 |
| d3 | 189.1214 | 3.0 |
| d4 | 190.1277 | 95.0 |
Note: This table is for illustrative purposes and does not represent actual experimental data.
Chromatographic Methodologies for Purity Profiling and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity profiling and quantitative analysis of non-volatile or thermally labile compounds like anilinopyridines. researchgate.net For pyridine derivatives, which are often hydrophilic and basic, several HPLC methods can be employed. helixchrom.comhelixchrom.com
Reversed-phase HPLC (RP-HPLC) is a common choice, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The retention of polar compounds like aminopyridines can be challenging on standard C18 columns. Therefore, method development may involve the use of mixed-mode columns that offer multiple retention mechanisms, such as reversed-phase and ion-exchange or hydrogen bonding. helixchrom.comsielc.com For instance, methods have been developed for aminopyridine isomers using columns that facilitate hydrogen bonding interactions, which can be sensitive to the mobile phase composition, including the type and concentration of organic modifiers (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium (B1175870) formate). sielc.com
Method validation is a critical step to ensure the reliability of the HPLC analysis. researchgate.net This process typically includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netsielc.com UV detection is commonly used for pyridine-containing compounds due to their chromophoric nature. helixchrom.com
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Mixed-mode (e.g., C18 with ion-pairing or hydrogen bonding capabilities) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and aqueous buffer (e.g., ammonium formate) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Detector | UV at 275 nm |
| Column Temperature | 30 °C |
Note: This table provides a general example and specific conditions would require experimental optimization.
Gas Chromatography (GC) with Specialized Derivatization for Volatility Enhancement
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.blogbasicmedicalkey.com However, direct GC analysis of polar compounds with active hydrogen atoms, such as the amino groups in this compound, can be problematic due to low volatility, poor thermal stability, and potential for peak tailing caused by adsorption on the column. libretexts.orgemerypharma.com
To overcome these limitations, derivatization is often necessary. emerypharma.comgcms.cz Derivatization involves chemically modifying the analyte to create a more volatile and thermally stable derivative. libretexts.orgresearchgate.net For compounds with amino (-NH₂) and hydroxyl (-OH) groups, common derivatization techniques include:
Silylation: This is one of the most widely used methods, where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. phenomenex.bloggcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are frequently used. phenomenex.blog The resulting silylated derivative is less polar, more volatile, and exhibits improved chromatographic behavior. gcms.cz
Acylation: This involves the reaction of the analyte with an acylating agent.
Alkylation: This technique replaces active hydrogens with an alkyl group, for example, through esterification of carboxylic acids. libretexts.org
The choice of derivatization reagent depends on the functional groups present in the analyte. gcms.cz For the amino groups in this compound, silylation would be a suitable approach. phenomenex.blog The derivatization reaction can be performed prior to injection or online in the hot GC injection port. nih.gov
Once derivatized, the compound can be analyzed by GC coupled with a detector, most commonly a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation. emerypharma.comshimadzu.eu GC-MS provides definitive identification of the derivatized analyte based on its mass spectrum. nih.gov Optimization of GC parameters such as the temperature program, carrier gas flow rate, and split/splitless injection mode is crucial for achieving good separation and sensitivity. basicmedicalkey.comchromatographyonline.com
Table 3: Common Derivatization Reagents for GC Analysis of Amines
| Derivatization Method | Reagent | Target Functional Group |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Amides, Alcohols |
| Silylation | N-trimethylsilylimidazole (TMSI) | Alcohols, Phenols, Carboxylic Acids, Thiols |
| Acylation | Pentafluorobenzoyl Chloride | Primary and Secondary Amines |
| Alkylation | Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acids, Alcohols, Thiols |
Note: This table lists general derivatization approaches; the optimal method for this compound would require experimental evaluation.
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS, GC-MS)
The comprehensive characterization of isotopically labeled compounds such as this compound relies on advanced analytical methodologies that provide high sensitivity, selectivity, and structural information. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. researchgate.netnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful, combining the superior separation capabilities of chromatography with the definitive identification power of mass spectrometry. researchgate.netsaapjournals.orgijnrd.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for anilinopyridine derivatives. nih.govddtjournal.com In the context of this compound, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is employed for both qualitative and quantitative analysis. The deuterated compound often serves as an ideal internal standard for the quantification of its non-deuterated analog in complex matrices. researchgate.netmdpi.com Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for separate detection. mdpi.comnih.gov
A typical LC-MS/MS analysis involves reversed-phase chromatography to separate the analyte from other components. The separated analyte then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process provides a highly specific fragmentation pattern that confirms the compound's identity.
Research Findings:
For this compound, the analysis would focus on monitoring the transition of its specific precursor ion to one or more product ions. The monoisotopic mass of the parent compound, 4-(2-Aminoanilino)pyridine, is 185.0953 g/mol . The d4 isotopologue would therefore have a monoisotopic mass of approximately 189.12 g/mol . The LC-MS/MS method would be optimized to achieve a high signal-to-noise ratio, with a low limit of quantification (LOQ). nih.govthermofisher.com The data generated allows for precise quantification and structural confirmation.
| Parameter | Description/Value |
|---|---|
| Chromatography Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) thermofisher.com |
| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) nih.govthermofisher.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) ddtjournal.com |
| Precursor Ion ([M+H]⁺) | m/z 190.13 |
| Primary Product Ion | m/z 112.08 (Proposed fragment corresponding to loss of the deuterated aminophenyl group) |
| Secondary Product Ion | m/z 95.06 (Proposed fragment corresponding to the pyridinamine moiety) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of anilinopyridines by GC-MS can be challenging due to the presence of polar amine functional groups (-NH2), which can cause poor chromatographic peak shape and interactions with the GC system. jfda-online.com To overcome these issues, chemical derivatization is often employed. This process involves converting the polar functional groups into less polar, more volatile derivatives. researchgate.net
Silylation is a common derivatization strategy where active hydrogens in amine and hydroxyl groups are replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. For instance, reacting this compound with a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) would yield a more volatile and thermally stable TBDMS derivative suitable for GC-MS analysis.
Research Findings:
Following derivatization, the sample is analyzed by GC-MS. The resulting mass spectrum for the derivatized this compound would exhibit a distinct molecular ion and characteristic fragmentation patterns. For TBDMS derivatives, common fragments include the loss of a methyl group (M-15) or a tert-butyl group (M-57), which are diagnostic for confirming the structure of the analyte.
| Parameter | Description/Value |
|---|---|
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Analyte Form | Di-TBDMS derivative of this compound |
| Calculated Molecular Ion ([M]⁺) | m/z 417.3 |
| Primary Fragment | m/z 360.2 (Loss of tert-butyl group, [M-57]⁺) |
| Secondary Fragment | m/z 402.3 (Loss of methyl group, [M-15]⁺) |
Mechanistic Investigations and Isotope Effects in 4 2 Aminoanilino Pyridine D4 Systems
Unraveling Reaction Pathways through Deuterium (B1214612) Tracer Studies
Deuterium tracer studies utilize the mass difference between hydrogen (H) and deuterium (D) to follow the fate of specific atoms throughout a chemical transformation. In the context of 4-(2-Aminoanilino)pyridine-d4, where four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium, these studies would be invaluable for elucidating reaction mechanisms involving this specific moiety.
By introducing this compound as a reactant, chemists can monitor the position of the deuterium labels in the products and any intermediates. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose. For instance, if a reaction involves C-H activation at the pyridine ring, analyzing the product mixture for the presence and location of deuterium would confirm whether the deuterated positions were involved.
A common application is in studying H-D exchange reactions. For example, subjecting this compound to acidic or basic conditions in a protic, non-deuterated solvent (like H₂O) could reveal the lability of the C-D bonds on the pyridine ring. Studies on other substituted pyridines have shown that H-D exchange can occur selectively at elevated temperatures in neutral D₂O, often proceeding through the formation of ylide intermediates. cdnsciencepub.comcdnsciencepub.com A similar study on this compound could pinpoint which positions on its pyridine ring are most susceptible to electrophilic or nucleophilic attack.
In a hypothetical reaction where the pyridine ring is functionalized, deuterium labeling provides a clear method to distinguish between different mechanistic possibilities. For example, in a proposed metal-catalyzed C-H functionalization reaction, if the deuterium atoms are retained in the product, it would suggest a mechanism that does not involve the cleavage of those specific C-D bonds. Conversely, the loss or scrambling of deuterium would indicate that C-D bond cleavage is a key step. researchgate.net Studies on the phototransposition of deuterated pyridines have successfully used this approach to support mechanisms involving complex rearrangements. nih.gov
Table 1: Hypothetical Deuterium Tracer Study for a C-H Amination Reaction
| Proposed Mechanism | Expected Deuterium Fate in Product | Analytical Observation | Conclusion |
|---|---|---|---|
| Direct C-H Insertion at C-3 | Loss of one D atom from C-3 position | Mass spectrum shows (M-1)+ peak relative to fully deuterated product. 2H NMR shows loss of signal for C-3 deuterium. | Mechanism involves C-D bond cleavage at the C-3 position. |
| Dearomatization-Rearomatization | Potential scrambling or loss of multiple D atoms | Mass spectrum shows a distribution of deuterated species. 2H NMR shows complex signal pattern. | A more complex pathway involving intermediates is likely. researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Retention of all D atoms | Mass spectrum shows no loss of deuterium. 2H NMR is consistent with the starting material's pyridine region. | The pyridine C-D bonds are not broken during the reaction. |
Quantitative Analysis of Kinetic Isotope Effects (KIEs)
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is a sensitive probe for bond-breaking or bond-forming steps at or near the rate-determining step (RDS) of a reaction. youtube.com The KIE is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy one (kD).
For this compound, measuring the KIE would provide profound insight into reactions involving the pyridine ring. A primary KIE (typically kH/kD > 2) is observed when the C-D bond is broken in the RDS. epfl.ch This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. wikipedia.org If a reaction of this compound proceeds significantly slower than its non-deuterated counterpart, it strongly suggests that pyridine C-H/C-D bond cleavage is part of the rate-limiting step.
Conversely, the absence of a significant KIE (kH/kD ≈ 1) implies that the C-D bond is not broken in the RDS. youtube.com Small secondary KIEs (kH/kD ≠ 1, but close to 1) can also provide information. An inverse KIE (kH/kD < 1) might be observed if a C-H bond's hybridization changes from sp² to sp³, as the out-of-plane bending vibration is stiffer for the C-D bond in the sp³-hybridized transition state. epfl.ch
For example, in a hypothetical oxidation reaction of the amino group that is catalyzed by an enzyme, if deuteration of the pyridine ring has no effect on the reaction rate, it would rule out mechanisms that invoke rate-limiting C-H activation on the pyridine ring. Studies on the enzyme Monoamine Oxidase-B (MAO-B) with deuterated tetrahydropyridine (B1245486) analogues have used this principle to deduce that C-H abstraction is the rate-limiting step in some cases, while in others, it is not. nih.gov
Table 2: Interpreting Hypothetical KIE Values for Reactions of this compound
| Observed kH/kD | Type of KIE | Mechanistic Implication |
|---|---|---|
| 6.5 | Large Primary | C-D bond is broken in the rate-determining step. nih.gov |
| 1.15 | Small Normal Secondary | C-D bond is not broken, but hybridization changes from sp³ to sp² in the RDS. epfl.ch |
| 0.85 | Inverse Secondary | C-D bond is not broken, but hybridization changes from sp² to sp³ in the RDS. epfl.ch |
| 1.01 | No KIE | C-D bond is not involved in the rate-determining step. youtube.com |
Computational Chemistry and Molecular Modeling for Mechanistic Insights
Computational chemistry provides a powerful, in-silico complement to experimental studies, allowing for the detailed investigation of reaction mechanisms, molecular structures, and electronic properties that can be difficult to observe directly.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations could be employed to predict its geometry, molecular orbital energies (HOMO/LUMO), and electrostatic potential map. This information is crucial for understanding the molecule's intrinsic reactivity—predicting which sites are most susceptible to nucleophilic or electrophilic attack.
In mechanistic studies, DFT is used to map out the entire potential energy surface of a reaction. Researchers can model the structures and energies of reactants, intermediates, transition states, and products. By calculating the energy barriers (activation energies) for different proposed pathways, the most likely reaction mechanism can be identified. For instance, in a cyclization reaction involving one of the amino groups and the pyridine ring, DFT could determine whether a concerted or stepwise mechanism is more favorable. researchgate.net
Furthermore, DFT calculations can predict vibrational frequencies, which are essential for theoretically calculating KIEs. By computing the vibrational frequencies for both 4-(2-Aminoanilino)pyridine (B28482) and its d4-isotopologue in their ground states and at the transition state of a reaction, a theoretical KIE can be determined and compared with experimental values to validate a proposed transition state structure. Numerous studies on pyridine derivatives have successfully used DFT to rationalize their structure and reactivity. rsc.orgacs.orgresearchgate.net
Table 3: Typical Parameters from a DFT Study of a Reaction Intermediate
| Parameter | Description | Insight Provided |
|---|---|---|
| Optimized Geometry | Lowest energy 3D structure (bond lengths, angles). | Provides the most stable conformation of the molecule. |
| HOMO/LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates susceptibility to oxidation (HOMO) and reduction (LUMO). Predicts sites of electrophilic/nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential onto the electron density surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov |
| Gibbs Free Energy (ΔG) | Calculated energy of a species, including thermal corrections. | Used to determine the relative stability of isomers and the feasibility of reaction pathways (ΔG‡ for barriers, ΔGrxn for reaction energy). |
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals the dynamic behavior of the molecule. ucl.ac.uk
For this compound, MD simulations would be particularly useful for understanding its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules like enzymes or DNA. rjeid.com The simulations can reveal preferred conformations, the dynamics of intramolecular hydrogen bonding between the amino groups, and how the molecule orients itself when approaching a binding partner.
Applications of 4 2 Aminoanilino Pyridine D4 As a Chemical Probe in Chemical Biology
Rationale for Deuterium (B1214612) Labeling in Chemical Probe Design
The primary rationale for replacing hydrogen with deuterium in a molecule is to exploit the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond . This property is highly valuable in several research applications:
Metabolic Stability: In drug discovery and chemical biology, molecules are often broken down by metabolic enzymes. If this breakdown involves the cleavage of a C-H bond, replacing that hydrogen with deuterium can slow down the process, increasing the probe's stability and half-life within a biological system core.ac.uk. This allows for a longer duration of action and can lead to more reliable experimental outcomes.
Mechanistic Studies: The KIE is a powerful tool for elucidating reaction mechanisms. By observing how the rate of a biological process changes upon deuteration at a specific site, researchers can infer whether the cleavage of that C-H bond is a rate-determining step in the mechanism Current time information in Bangalore, IN..
Analytical Tracing: Deuterated compounds can be easily distinguished from their non-deuterated counterparts by mass spectrometry due to the mass difference nsf.gov. This makes them excellent internal standards for quantitative analyses or tracers to follow the metabolic fate of a compound in complex biological mixtures.
Improved Photophysical Properties: In some cases, deuteration has been shown to enhance the properties of fluorescent molecules (fluorophores) by increasing their brightness and photostability sigmaaldrich.com. This is advantageous for sensitive fluorescence microscopy applications.
Strategies for Target Identification and Validation using Deuterated Probes
Identifying the specific protein target of a small molecule is a critical and challenging aspect of drug discovery nih.gov. Deuterated probes can be integrated into several strategies for target identification:
Photoaffinity Labeling (PAL): In PAL, a probe is designed with a photoreactive group that, upon UV light activation, covalently binds to its target protein . Incorporating deuterium into the probe can create a unique mass signature. After the probe binds to its target and the protein is broken down into smaller peptides, the deuterated (labeled) peptides can be easily identified from the vast number of unlabeled peptides by their heavier mass in a mass spectrometer . This helps to pinpoint the exact binding site of the probe on the protein.
Affinity-Based Proteomics: This strategy involves using a probe with a "handle" (like biotin) to pull its target protein out of a complex mixture of cellular proteins axios-research.com. While not directly reliant on deuteration for the primary strategy, using a deuterated version of the probe in parallel with a non-deuterated version can help validate true binding partners. Proteins that are consistently pulled down by both versions are more likely to be genuine targets.
The general workflow for target identification using a chemical probe is outlined in the table below.
| Step | Description | Purpose |
| 1. Probe Design & Synthesis | A probe is created based on a biologically active molecule, often incorporating a reactive group (e.g., for photoaffinity labeling) and/or an enrichment tag (e.g., biotin). Deuterium may be incorporated at a specific site. | To create a tool that can interact with and report on its biological target. |
| 2. Incubation & Cross-linking | The probe is introduced to cells or cell lysates. For PAL, UV light is applied to induce covalent bonding between the probe and its target protein(s) unimi.it. | To covalently capture the protein(s) that the probe binds to. |
| 3. Protein Enrichment | If the probe includes an enrichment tag like biotin (B1667282), streptavidin beads are used to isolate the probe-protein complexes from the rest of the cellular components axios-research.com. | To reduce sample complexity and concentrate the target protein(s). |
| 4. Proteomic Analysis (MS) | The isolated proteins are digested into peptides and analyzed by mass spectrometry (MS). | To identify the proteins that were captured by the probe. |
| 5. Data Analysis | MS data is analyzed to identify proteins specifically enriched in the probe-treated sample compared to controls. The mass shift from deuterium labeling helps confirm probe-bound peptides . | To identify high-confidence protein targets and potentially map the binding site. |
This table represents a generalized workflow for chemical proteomics and is not based on specific experiments with 4-(2-Aminoanilino)pyridine-d4.
Investigations into Protein-Ligand Interactions and Conformational Changes
Understanding how a ligand (like a chemical probe) binds to a protein and what structural changes it induces is fundamental to biology and drug design nsf.govcemm.at. Deuterium labeling is a key tool in several powerful analytical techniques used for these investigations:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about protein structure and dynamics. However, protein NMR spectra can be very complex. Selective deuteration of either the protein or the ligand can simplify the spectra and allow researchers to focus on specific signals corresponding to the binding interface researchgate.net.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique monitors the rate at which amide hydrogens on the backbone of a protein exchange with deuterium when the protein is placed in a deuterated solvent (like D₂O). Regions of the protein that are buried or involved in ligand binding are protected from exchange and will incorporate deuterium more slowly google.com. By comparing the exchange rates in the presence and absence of a ligand, researchers can map the ligand binding site and identify allosteric conformational changes occurring elsewhere in the protein axios-research.comgoogle.com.
Proteins are not static entities; they are dynamic molecules that often change shape upon binding to a ligand google.comnsf.gov. These conformational changes are critical for their function, such as in signaling pathways. Techniques like HDX-MS are instrumental in revealing these dynamic changes fishersci.ch.
Application in Ligand Binding and Enzyme Assay Methodologies
Deuterated compounds serve as crucial reagents in various assay methodologies.
Internal Standards in Binding Assays: In competitive binding assays, researchers measure the ability of a test compound to displace a known ligand from a protein. To accurately quantify the amount of bound or free ligand, often using mass spectrometry, a deuterated version of the ligand is added as an internal standard google.com. Since the deuterated standard has nearly identical chemical properties to the non-deuterated ligand but a different mass, it allows for precise and reliable quantification.
Enzyme Assays and KIE Studies: To study the mechanism of an enzyme, researchers can use a deuterated substrate. If the enzymatic reaction involves breaking a C-H bond, the reaction will be slower with the deuterated substrate researchgate.net. Measuring this KIE provides direct evidence for the chemical steps of the enzyme's catalytic cycle.
Derivatization and Functionalization of 4 2 Aminoanilino Pyridine D4 for Advanced Research Tools
Chemical Modification Strategies for Bioconjugation and Imaging
Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. wikipedia.org The structure of 4-(2-aminoanilino)pyridine-d4 is well-suited for such modifications, primarily targeting its two nucleophilic primary amine groups. These groups can react with a variety of electrophilic reagents to attach probes for imaging and other biological investigations.
Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and tracking of molecules in living systems. mdpi.comnih.gov The primary amino groups of this compound are ideal targets for reaction with amine-reactive fluorescent dyes. shimadzu.com This process, known as pre-column derivatization or labeling, involves reacting the analyte with a fluorescent reagent before analysis or use in a biological system. shimadzu.com
A variety of fluorescent dyes with amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be employed. wikipedia.org The reaction typically involves nucleophilic attack by the amine on the electrophilic group of the dye, forming a stable amide or thiourea (B124793) bond. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. mdpi.com For instance, coumarin (B35378) and rhodamine derivatives are classes of fluorophores that can be modified to react with amines. mdpi.comacs.org
The general scheme for fluorescently labeling this compound would involve reacting it with an amine-reactive dye under optimized conditions, typically in a suitable buffer at a controlled pH to ensure the primary amines are deprotonated and thus nucleophilic.
Table 1: Examples of Amine-Reactive Fluorophores for Potential Labeling
| Fluorophore Class | Reactive Group | Potential Application |
| Coumarin | NHS Ester, Isothiocyanate | FRET applications, pH sensing |
| Fluorescein (FITC) | Isothiocyanate | Standard green fluorescence imaging |
| Rhodamine (TRITC) | Isothiocyanate | Red fluorescence imaging, high photostability |
| NBD (Nitrobenzoxadiazole) | Fluoride (NBD-F) | Environment-sensitive fluorescence |
| Dansyl Chloride | Sulfonyl Chloride | UV-excitable, environment-sensitive probes |
This table presents general classes of fluorophores and is not based on specific experimental data for this compound.
Affinity tags are molecules that can be attached to a compound of interest (the "bait") to facilitate the isolation of its binding partners (the "prey") from a complex mixture, a technique known as a pull-down assay. nih.gov The primary amino groups of this compound can be functionalized with various affinity tags.
One of the most common affinity tags is biotin (B1667282). The reaction of this compound with an activated biotin derivative, such as biotin-NHS, would yield a biotinylated analog. This analog can then be incubated with a cell lysate. If the parent compound binds to a specific protein, the biotinylated version will form a complex that can be captured on a solid support coated with streptavidin or avidin, which have an exceptionally high affinity for biotin. After washing away non-specific binders, the captured proteins can be eluted and identified, for example, by mass spectrometry.
Other potential affinity tags that could be conjugated to this compound include molecules with specific chemical handles that allow for "click chemistry" reactions, such as azides or alkynes. mdpi.com These bioorthogonal groups enable highly specific and efficient ligation to correspondingly functionalized binding partners or surfaces. nih.govnih.gov
Synthesis of Fluorescently Tagged Analogs
Development of Immobilized Systems for Screening and Binding Studies
Immobilizing a small molecule onto a solid support is a powerful technique for studying its interactions with biological macromolecules and for high-throughput screening of potential binding partners. This approach is central to affinity chromatography, where an immobilized ligand is used to purify its binding targets from a solution. researchgate.netnih.govcapes.gov.br
This compound can be covalently attached to a variety of solid supports, such as agarose (B213101) beads, silica (B1680970), or polymer matrices. The two primary amine groups provide convenient handles for immobilization. A common strategy involves activating a carboxyl group on the solid support and then reacting it with one of the amine groups on the compound to form a stable amide bond. Alternatively, the amine can be reacted with supports functionalized with epoxy or aldehyde groups.
The choice of the linker arm between the solid support and the ligand is critical to ensure that the immobilized molecule remains accessible for binding and that steric hindrance is minimized. Once immobilized, the system can be packed into a column to create an affinity chromatography matrix or used in a batch format for binding assays. mdpi.com Such immobilized systems are invaluable for identifying protein targets, studying binding kinetics, and screening compound libraries for competitive binders.
Table 2: Potential Immobilization Strategies
| Solid Support Material | Activation Chemistry | Linkage Type | Application |
| Agarose Beads | NHS-ester activation | Amide | Affinity Chromatography, Pull-down Assays |
| Silica Gel | Silanization with aminopropyltriethoxysilane (APTES), then glutaraldehyde (B144438) activation | Imine (followed by reduction to amine) | High-Performance Affinity Chromatography |
| Magnetic Beads | Epoxide or Tosyl activation | Amine | Magnetic-based separation and screening |
| Polymer Monoliths | Glycidyl methacrylate (B99206) polymerization | Amine | Immobilized Enzyme/Ligand Reactors (IMERs) |
This table illustrates general strategies for immobilization and is not based on specific experimental data for this compound.
Exploration of Structural Analogs with Modified Aniline (B41778) or Pyridine (B92270) Moieties
The synthesis of structural analogs is a fundamental strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize the properties of a lead compound. nih.gov For this compound, analogs can be designed by modifying either the aniline or the pyridine ring.
Modification of the Aniline Moiety: The aniline part of the molecule contains two key functional groups: the primary amine at position 2 and the secondary amine linking to the pyridine ring.
Substitution on the Aniline Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzene (B151609) ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can significantly impact binding affinity and selectivity for a biological target.
Derivatization of the Amino Group: The primary amino group can be acylated, alkylated, or converted into other functional groups to probe its role in binding interactions. For example, converting the amine to an amide can alter hydrogen bonding capabilities.
Substitution on the Pyridine Ring: Functional groups can be introduced at various positions on the pyridine ring through established synthetic methodologies for pyridine functionalization. researchgate.net This can influence the pKa of the pyridine nitrogen and its interaction with target proteins.
Replacement of the Pyridine Ring: The pyridine ring could be replaced with other heteroaromatic systems, such as pyrimidine, pyrazine, or even non-aromatic heterocycles, to explore the importance of the pyridine scaffold for biological activity. mdpi.com The synthesis of such analogs often involves coupling different heterocyclic precursors with o-phenylenediamine. nih.gov
The systematic synthesis and evaluation of these analogs are crucial for understanding the molecular basis of the compound's activity and for developing derivatives with improved potency, selectivity, or pharmacokinetic properties.
Future Directions and Emerging Research Avenues for Deuterated Anilinopyridine Scaffolds
Development of Novel Site-Specific Deuteration Methodologies
The precise placement of deuterium (B1214612) atoms within a molecule is critical for maximizing the benefits of deuteration, such as improved metabolic stability or altered reaction kinetics. While general methods for deuterium incorporation exist, the development of novel, highly regioselective techniques for complex scaffolds like anilinopyridines is a key area of ongoing research. brightspec.com Current strategies often result in isotopic mixtures, which can complicate analysis and interpretation of experimental results. marquette.edu
Future methodologies will likely focus on:
Transition-Metal Catalysis: Expanding the toolkit of transition-metal catalysts to achieve C-H activation and deuteration at specific, previously inaccessible positions on the pyridine (B92270) or aniline (B41778) rings. rsc.org
Electrochemical Methods: Utilizing electrochemical approaches for the C-H deuteration of pyridine derivatives using heavy water (D₂O) as the deuterium source. This offers a green and efficient alternative to traditional methods. researchgate.net
Flow Chemistry: Implementing continuous flow reactors for hydrogen-isotope exchange reactions. This technology allows for rapid optimization, scalability, and improved safety, particularly when using deuterium gas. anr.fr
Enzymatic and Bio-catalytic Approaches: Engineering enzymes to catalyze site-specific deuteration, offering unparalleled selectivity under mild reaction conditions.
Recent research has highlighted various strategies for the selective deuteration of pyridine rings, which could be adapted for anilinopyridine scaffolds. rsc.orgnih.gov
| Method | Catalyst/Reagent | Selectivity | Conditions | Reference |
| Base-Mediated Deuteration | KOtBu in DMSO-d₆ | meta/para positions | High temperature | rsc.org |
| Transition-Metal Catalysis | Iridium complexes | ortho-position of the pyridine ring | Varies | rsc.org |
| Electrochemical C-H Deuteration | nBu₄NI in D₂O/DMF | C4-position | Room temperature, constant current | researchgate.net |
| Pyridinium Salt Strategy | Conversion to pyridyl phosphonium (B103445) salt | para-position blocking, meta-position activation | Base-catalyzed | rsc.org |
The development of these methods is essential for synthesizing precisely labeled compounds like 4-(2-Aminoanilino)pyridine-d4, enabling more accurate studies of its properties and interactions. marquette.edu
Integration with Advanced Spectroscopic and Imaging Techniques
Deuterated compounds are invaluable tools for advanced analytical techniques, providing deeper insights into molecular structure, dynamics, and metabolic fate. The unique nuclear properties of deuterium (a spin-1 nucleus) and the change in mass upon H/D substitution are leveraged by several methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling simplifies complex ¹H-NMR spectra and is a powerful tool in structural biology. scienceopen.com For a molecule like this compound, deuteration of the aniline ring would allow researchers to selectively observe signals from the pyridine ring without interference, aiding in the study of its binding modes to biological targets. Molecular Rotational Resonance (MRR) spectroscopy is an emerging, high-resolution gas-phase technique that can unambiguously determine the precise location and quantity of deuterium, overcoming a limitation of traditional NMR and mass spectrometry. nih.gov
Mass Spectrometry (MS): Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing protein conformation and dynamics. acs.org While not directly applicable to the stable deuteration in this compound, this compound and its isotopologues can serve as crucial internal standards for quantitative LC-MS analyses in pharmacokinetic and metabolomic studies, improving accuracy and reproducibility. pnas.orgresolvemass.ca
Vibrational Spectroscopy: The C-D bond has a different vibrational frequency than the C-H bond. This shift can be detected by Infrared (IR) and Raman spectroscopy, enabling the use of deuterated molecules as probes in vibrational imaging techniques to track their distribution in cells and tissues.
Deuterium Metabolic Imaging (DMI): A non-invasive imaging technique, DMI uses deuterated substrates (like glucose or water) and deuterium magnetic resonance spectroscopy (DMRS) to map metabolic pathways in real-time and in three dimensions. nih.govplos.org While this compound is not a primary metabolite, its deuterated nature makes it detectable by DMRS, opening the possibility of tracking its biodistribution and accumulation in specific tissues or tumors without the need for radioactive labels. plos.org
Positron Emission Tomography (PET): While PET relies on positron-emitting radionuclides like ¹⁸F, the synthetic routes developed for creating deuterated compounds can often be adapted for radiosynthesis. unl.edu The metabolic stability conferred by deuteration could be combined with radiolabeling to create PET tracers with improved imaging characteristics.
| Technique | Principle | Application for Deuterated Anilinopyridines | Reference |
| NMR Spectroscopy | Nuclear spin properties | Simplify spectra, structural analysis of binding | nih.govscienceopen.com |
| Mass Spectrometry | Mass-to-charge ratio | Quantitative internal standards in PK/PD studies | acs.orgpnas.org |
| Deuterium Metabolic Imaging (DMI) | 2H MRS detection | Non-invasive, real-time tracking of compound distribution | nih.govplos.org |
| Molecular Rotational Resonance (MRR) | Gas-phase molecular rotation | Precise, quantitative analysis of isotopic purity and location | nih.gov |
Design of Next-Generation Chemical Probes for Complex Biological Systems
Chemical probes are essential for dissecting complex biological processes. scienceopen.com Deuteration offers a subtle yet powerful modification to transform a standard bioactive molecule into a highly informative probe. The anilinopyridine scaffold, being a "privileged" structure in drug discovery, is an excellent foundation for such probes.
Future research in this area includes:
Probes for Mechanistic Studies: The kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond, can be exploited. By synthesizing this compound and its other selectively deuterated isotopologues, researchers can pinpoint which C-H bonds are involved in metabolic breakdown by cytochrome P450 enzymes. beilstein-journals.org This provides definitive information on metabolic pathways.
Metabolic Probes for Imaging: As discussed, deuterated compounds can be used for Deuterium Metabolic Imaging (DMI). anr.fr A deuterated anilinopyridine could be developed as a probe to image the location and activity of a specific enzyme or receptor it targets in vivo, providing spatial and functional information that is difficult to obtain otherwise.
Fluorescent Probes with Enhanced Properties: Deuteration can sometimes enhance the photophysical properties of fluorescent dyes, such as increasing quantum yield or photostability. By incorporating a deuterated anilinopyridine scaffold into a fluorescent probe design, it may be possible to create more robust tools for biological imaging. europa.eu
The European Research Council has funded projects like deuterON, which aims to introduce deuterium into chemical biology probes for direct imaging, highlighting the growing importance of this field. europa.eu
High-Throughput Screening Applications Utilizing Deuterated Scaffolds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds. pnas.org Deuterated scaffolds can play several crucial roles in enhancing the HTS process.
Improved Library Design: Creating screening libraries that include deuterated versions of known scaffolds, such as anilinopyridine, can lead to the direct identification of hits with potentially superior metabolic profiles. This "de novo" approach contrasts with the traditional method of deuterating a lead compound late in the discovery process. nih.gov
Internal Standards in HTS Assays: In many HTS assays that use mass spectrometry as the readout, deuterated analogues of the substrate or a known inhibitor are used as internal standards. pnas.org The presence of this compound could ensure robust and accurate quantification in screens designed to find molecules that bind to its target.
Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-affinity fragments are screened to identify starting points for building larger, more potent drugs. Including deuterated fragments in these screens could provide early insights into metabolic liabilities and guide the subsequent fragment-to-lead optimization process. rsc.org
Scaffold-Based Screening for 3D Cell Cultures: As HTS moves towards more physiologically relevant 3D cell culture models, the properties of the scaffolds used to support cell growth become critical. facellitate.commdpi.com While not a direct application of the deuterated molecule itself, the knowledge gained from studying deuterated compounds can inform the design of better drugs that are then tested in these advanced HTS platforms.
The use of deuterated compounds in quantitative high-throughput screening (qHTS) has been validated in identifying stabilizers for proteins implicated in diseases like Parkinson's, demonstrating the power of this approach. pnas.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
